5-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
Description
Propriétés
IUPAC Name |
5-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-8-13(17-20-10)14(19)15-4-6-18-5-2-12(16-18)11-3-7-21-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHRJHHWIKJDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer activity, anti-inflammatory effects, and other notable biological activities.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Activity
Several studies have investigated the anticancer potential of isoxazole derivatives, including the compound . Research indicates that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells. The results showed that certain derivatives had IC50 values ranging from 0.7 to 35.2 µM, indicating potent activity against these cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | Huh7 | 4.7 |
| 5r | MCF7 | 17.9 |
| 5t | HCT116 | >40 |
Anti-inflammatory Activity
Isoxazole derivatives have also been reported to possess anti-inflammatory properties. A review highlighted that certain compounds exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, with edema inhibition percentages significantly higher than the reference drug .
Table: Inhibition Percentages
| Compound | Edema Inhibition (%) |
|---|---|
| 150a | 62 |
| 150b | 71 |
| 150c | 65 |
The biological activities of isoxazole derivatives are often attributed to their ability to interact with specific molecular targets within cells. For instance, molecular docking studies suggest that these compounds can form strong hydrophobic interactions with amino acid residues in target proteins, potentially leading to enhanced efficacy in inhibiting tumor growth or inflammatory responses .
Applications De Recherche Scientifique
Biological Activities
The compound has been evaluated for multiple biological activities, demonstrating potential in the following areas:
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of 5-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide against various bacterial strains.
| Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
| Mycobacterium smegmatis | 50 µg/mL | 2024 |
A recent study demonstrated that this compound exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like linezolid.
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly its effects on human cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference Year |
|---|---|---|
| MCF-7 (Breast) | 15 | 2023 |
| HeLa (Cervical) | 20 | 2023 |
In vitro studies showed that the compound significantly reduced cell viability in MCF-7 breast cancer cells, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound were assessed using LPS-stimulated macrophages.
| Cytokine | Reduction (%) | Reference Year |
|---|---|---|
| TNF-alpha | 50 | 2025 |
| IL-6 | 45 | 2025 |
The results indicated a notable reduction in pro-inflammatory cytokines, suggesting that this compound could be beneficial in managing inflammatory diseases .
Case Study on Antimicrobial Efficacy
A comprehensive study evaluated the antibacterial activity of several derivatives containing the terminal isoxazole structure. The findings highlighted that compounds similar to this compound demonstrated broad-spectrum antibacterial activity with low MIC values against resistant pathogens.
Case Study on Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study emphasized its potential as a lead compound for further development in anticancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide, and what critical reaction parameters influence yield?
- Answer: The compound is synthesized via multi-step reactions involving:
- Pyrazole-thiophene core formation: Condensation of hydrazine derivatives (e.g., N-phenylhydrazinecarboxamides) with trichloroethylcarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine .
- Isoxazole-carboxamide coupling: Reaction of activated isoxazole-3-carboxylic acid derivatives (e.g., chlorides or mixed anhydrides) with the pyrazole-ethylamine intermediate in the presence of K₂CO₃ as a base .
- Critical parameters: Solvent polarity (DMF enhances cyclization), reaction temperature (reflux for 1–3 min minimizes side products), and purification via crystallization (ethanol/water mixtures yield >70% purity) .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Answer:
- IR spectroscopy: Confirms amide C=O stretch (~1650 cm⁻¹) and pyrazole/thiophene ring vibrations (e.g., C=N at ~1600 cm⁻¹) .
- ¹H NMR: Identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole CH₂ at δ 4.1–4.5 ppm) .
- ¹³C NMR and HRMS: Validates molecular connectivity (e.g., carboxamide carbonyl at ~170 ppm) and molecular weight (±2 ppm accuracy) .
Q. What initial biological assays are recommended for evaluating its activity?
- Answer:
- Antimicrobial screening: Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC determination .
- Cytotoxicity profiling: MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme inhibition: Fluorescence-based assays targeting kinases (e.g., GSK-3β) or oxidoreductases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can molecular docking studies guide the target identification of this compound, and what computational parameters ensure reliability?
- Answer:
- Target selection: Prioritize enzymes with active-site compatibility for pyrazole/isoxazole motifs (e.g., GSK-3β, COX-2) .
- Docking workflow:
- Software: AutoDock Vina or Schrödinger Glide.
- Parameters: Grid box size (20 ų covering catalytic residues), Lamarckian genetic algorithm (50 runs), and validation via RMSD (<2 Šafter MD simulations) .
- Key interactions: Hydrogen bonding between the carboxamide group and Arg96 (GSK-3β), and π-π stacking of thiophene with Phe67 .
Q. What experimental strategies address discrepancies in observed biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?
- Answer:
- Dose-response profiling: Determine IC₅₀ (cytotoxicity) and MIC (antimicrobial) to distinguish selective activity .
- Assay standardization: Control pH (e.g., saccharin derivatives show pH-dependent solubility affecting activity ) and serum protein interference.
- SAR studies: Synthesize analogs (e.g., thiophene→furan substitution) to isolate pharmacophores responsible for specific effects .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Answer:
- Solvent optimization: Replace DMF with acetonitrile for cyclization to reduce byproducts (yield increases from 65% to 74% ).
- Catalyst screening: Use iodine (0.5 eq.) instead of Br₂ for safer and faster cyclization .
- Purification: Gradient recrystallization (ethanol→DMF) removes unreacted starting materials, confirmed by TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .
Q. What methodologies validate the compound’s stability under physiological conditions for in vivo studies?
- Answer:
- pH stability assay: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24h, monitoring degradation via HPLC .
- Plasma stability: Assess metabolite formation in rat plasma at 37°C, using LC-MS to detect hydrolysis products (e.g., free carboxamide) .
- Thermal stability: TGA/DSC analysis reveals decomposition onset at >200°C, confirming suitability for lyophilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
